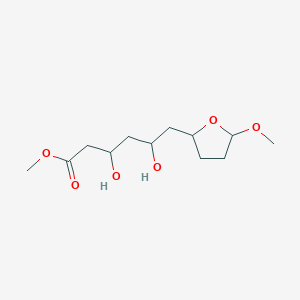
Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate, also known as MDHH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MDHH is a derivative of hexanoic acid and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate is not fully understood, but it is believed to involve the regulation of cellular signaling pathways and the modulation of cellular metabolism. Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been shown to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation, suggesting that it may have therapeutic potential in these areas.
Effets Biochimiques Et Physiologiques
Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been found to have various biochemical and physiological effects, including the modulation of cellular metabolism, the regulation of signaling pathways, and the inhibition of inflammation and cancer cell proliferation. Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of using Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for research on Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate, including the investigation of its potential therapeutic effects in various disease models, the development of novel materials based on Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate, and the optimization of its synthesis method to improve yield and purity. Further studies are also needed to fully understand the mechanism of action of Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate and its effects on cellular metabolism and signaling pathways.
Méthodes De Synthèse
Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate can be synthesized using various methods, including the reaction of hexanoic acid with 5-methoxy-2,3-dihydrofuran-2-one in the presence of a catalyst. Another method involves the reaction of 2,5-dioxo-1-pyrrolidine with 5-methoxy-2,3-dihydrofuran-2-one in the presence of a base. The yield of Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reactants.
Applications De Recherche Scientifique
Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been investigated for its anti-inflammatory and anti-cancer properties. In biochemistry, Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been studied for its role in regulating cellular metabolism and signaling pathways. In materials science, Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
18142-13-7 |
|---|---|
Nom du produit |
Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate |
Formule moléculaire |
C12H22O6 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate |
InChI |
InChI=1S/C12H22O6/c1-16-11(15)7-9(14)5-8(13)6-10-3-4-12(17-2)18-10/h8-10,12-14H,3-7H2,1-2H3 |
Clé InChI |
UOEPVORRJQUSDF-UHFFFAOYSA-N |
SMILES |
COC1CCC(O1)CC(CC(CC(=O)OC)O)O |
SMILES canonique |
COC1CCC(O1)CC(CC(CC(=O)OC)O)O |
Synonymes |
β,δ-Dihydroxy-5-methoxy-2,3,4,5-tetrahydro-2-furanhexanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



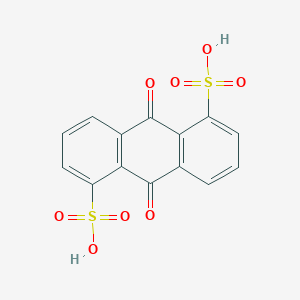
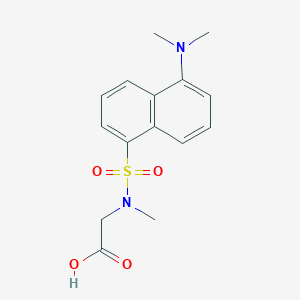
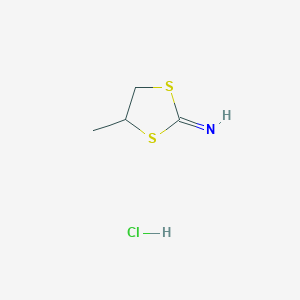
![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
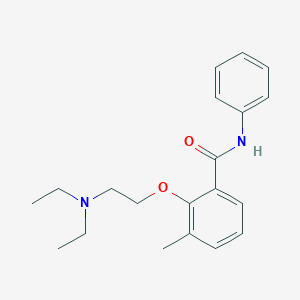
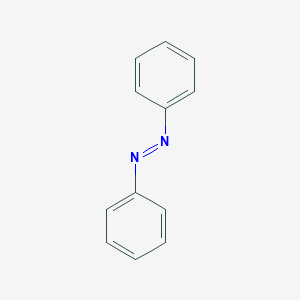
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
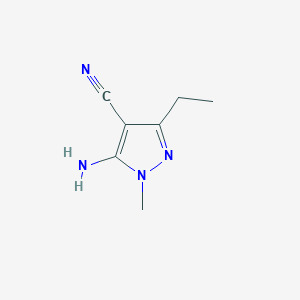
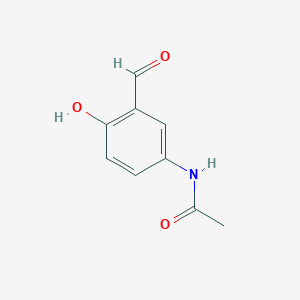
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)

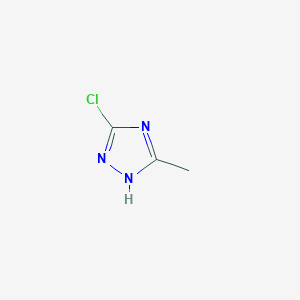
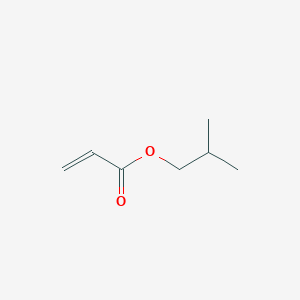
![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)